N-(4-bromo-2-fluorophenyl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide
Description
This compound features a pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one core substituted with a 4-ethylphenyl group at position 2. The acetamide side chain is linked to a 4-bromo-2-fluorophenyl group. Key structural attributes include:
- Molecular formula: C₂₁H₁₇BrFN₄O₂.
- Average molecular mass: ~456 g/mol.
- Key substituents: Bromo and fluoro (electron-withdrawing), ethyl (lipophilic), and the fused pyrazolo-triazinone heterocycle (planar, hydrogen-bonding capacity).
Its design likely targets enhanced lipophilicity (via ethyl) and electronic modulation (via halogens), which are critical for receptor binding and pharmacokinetics.
Properties
Molecular Formula |
C21H17BrFN5O2 |
|---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide |
InChI |
InChI=1S/C21H17BrFN5O2/c1-2-13-3-5-14(6-4-13)18-10-19-21(30)27(24-12-28(19)26-18)11-20(29)25-17-8-7-15(22)9-16(17)23/h3-10,12H,2,11H2,1H3,(H,25,29) |
InChI Key |
MHFXGSQFCNYKMK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=C(C=C(C=C4)Br)F |
Origin of Product |
United States |
Biological Activity
N-(4-bromo-2-fluorophenyl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.
Chemical Structure
The compound's structure can be described by the following molecular formula:
- Molecular Formula : C19H19BrF N5O
- SMILES Notation : Cc1ccc(cc1)C(=O)N(Cc2ncnc(=O)n2c3ccccc3Br)F
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
- Antitumor Activity : The compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have shown that it inhibits cell proliferation and induces apoptosis in cancer cells.
- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes related to cancer progression and inflammation, such as kinases and proteases.
- Antimicrobial Properties : Preliminary tests indicate that the compound may possess antimicrobial activity against certain bacterial strains.
The mechanisms through which this compound exerts its biological effects include:
- Cell Cycle Arrest : The compound has been observed to induce G1 phase arrest in the cell cycle of tumor cells.
- Apoptosis Induction : It activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits specific kinases and proteases | |
| Antimicrobial | Active against certain bacterial strains |
Table 2: Cytotoxicity Profile
Case Studies
A notable case study involved the evaluation of this compound's efficacy in a xenograft model of breast cancer. The study demonstrated a significant reduction in tumor volume when treated with this compound compared to control groups. Tumor samples exhibited increased levels of apoptotic markers and decreased proliferation indices.
Comparison with Similar Compounds
Core Heterocycle Modifications
Insights :
Substituent Effects on Aromatic Rings
Insights :
- The 4-ethylphenyl group in the target compound increases lipophilicity compared to methoxy (electron-donating, polar) or furyl (heteroaromatic, polar).
- Bromo in the target compound offers stronger van der Waals interactions than chloro , while fluoro enhances metabolic stability versus non-halogenated analogs.
Acetamide Side Chain Variations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
